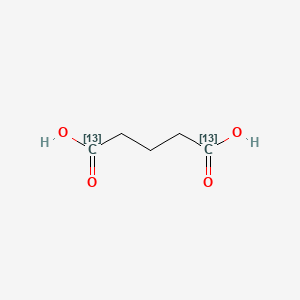

(1,5-13C2)pentanedioic acid

Cat. No. B563539

Key on ui cas rn:

1185108-16-0

M. Wt: 134.1

InChI Key: JFCQEDHGNNZCLN-MQIHXRCWSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04146730

Procedure details

100 g. of an acid mixture [(composition: 53% by weight of glutaric acid; 28% by weight of succinic acid; and 19% by weight of adipic acid; each percentage being based on the mixture) obtained by oxidizing cyclohexane with an oxygen containing gas and removing cyclohexanol, cyclohexanone, cyclohexane, monobasic acid, hydroxy acid and part of adipic acid out of the resulting oxidation product] and 72 g. of urea were dissolved in 400 g. of methanol at 50° C. On subsequent cooling to and allowing to stand at 20° C. for 50 minutes, a urea-glutaric acid adduct crystallized out of the solution. By filtration, 89 g. of urea-glutaric acid adduct (including 44 g. of glutaric acid) was obtained. The obtained urea-glutaric acid adduct was dissolved in 600 g. of methanol at 50° C. The resulting solution was treated with AMBERLYST A 29 as used in Example 3. The glutaric acid adsorbed on the resin was desorbed by treating the resin with a strong acid and 43 g. of glutaric acid having a purity of 98.5% was obtained.

Name

urea glutaric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

glutaric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

NC(N)=O.[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>CO>[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|

|

Inputs

Step One

|

Name

|

urea glutaric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N.C(CCCC(=O)O)(=O)O

|

Step Two

|

Name

|

glutaric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N.C(CCCC(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting solution was treated with AMBERLYST A 29

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by treating the resin with a strong acid and 43 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC(=O)O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04146730

Procedure details

100 g. of an acid mixture [(composition: 53% by weight of glutaric acid; 28% by weight of succinic acid; and 19% by weight of adipic acid; each percentage being based on the mixture) obtained by oxidizing cyclohexane with an oxygen containing gas and removing cyclohexanol, cyclohexanone, cyclohexane, monobasic acid, hydroxy acid and part of adipic acid out of the resulting oxidation product] and 72 g. of urea were dissolved in 400 g. of methanol at 50° C. On subsequent cooling to and allowing to stand at 20° C. for 50 minutes, a urea-glutaric acid adduct crystallized out of the solution. By filtration, 89 g. of urea-glutaric acid adduct (including 44 g. of glutaric acid) was obtained. The obtained urea-glutaric acid adduct was dissolved in 600 g. of methanol at 50° C. The resulting solution was treated with AMBERLYST A 29 as used in Example 3. The glutaric acid adsorbed on the resin was desorbed by treating the resin with a strong acid and 43 g. of glutaric acid having a purity of 98.5% was obtained.

Name

urea glutaric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

glutaric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

NC(N)=O.[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>CO>[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|

|

Inputs

Step One

|

Name

|

urea glutaric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N.C(CCCC(=O)O)(=O)O

|

Step Two

|

Name

|

glutaric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N.C(CCCC(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting solution was treated with AMBERLYST A 29

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by treating the resin with a strong acid and 43 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC(=O)O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |